molecular formula C9H7BrFN3 B3216355 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline CAS No. 1171600-71-7

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

Cat. No.: B3216355
CAS No.: 1171600-71-7
M. Wt: 256.07 g/mol
InChI Key: ISFNUGWSEXUSFG-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-yl)-5-fluoroaniline ( 1171600-71-7) is a chemical building block with the molecular formula C9H7BrFN3 and a molecular weight of 256.07 . This compound belongs to a class of aniline derivatives incorporating both a pyrazole ring and fluorine and bromine substituents, a structure frequently employed in sophisticated organic synthesis pipelines. The presence of multiple functional groups, including the bromine atom on the pyrazole ring and the electron-rich aniline, makes it a versatile intermediate for constructing complex molecules, particularly in medicinal chemistry and drug discovery research . While specific applications for this exact compound are not detailed in the literature search, its high-value structural analogs are prominently used in synthesizing pharmaceutical agents and as key scaffolds in developing biologically active molecules . Researchers can leverage this compound for cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3/c10-6-4-13-14(5-6)9-2-1-7(11)3-8(9)12/h1-5H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFNUGWSEXUSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 2 4 Bromo 1h Pyrazol 1 Yl 5 Fluoroaniline

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by systematically breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline, the primary disconnection points are the C-N bond linking the pyrazole (B372694) and aniline (B41778) rings, and the C-Br and C-F bonds on the respective aromatic systems.

N-Arylation Approaches for Pyrazole-Aniline Linkage

The most logical disconnection is the bond between the pyrazole nitrogen and the aniline ring. This bond can be formed through N-arylation reactions, a cornerstone of modern organic synthesis. Two principal strategies are considered:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. The retrosynthetic disconnection suggests reacting 4-bromopyrazole with a suitable 2-halo-5-fluoroaniline derivative. The choice of palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions.

Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can also be employed to forge the N-aryl bond between the pyrazole and aniline moieties. This method often requires higher reaction temperatures but can be effective for specific substrates.

A retrosynthetic schematic for the N-arylation approach is presented below:

Strategic Introduction of Bromine and Fluorine Substituents

The placement of the bromine and fluorine atoms is critical to the molecule's properties. A key strategic consideration is whether to introduce these halogens before or after the coupling of the pyrazole and aniline rings.

Pre-functionalization Strategy: The most common approach involves using pre-functionalized precursors, namely 4-bromopyrazole and a 5-fluoroaniline derivative. This strategy offers better control over regioselectivity. The synthesis of these precursors is discussed in detail in section 2.2.

Post-coupling Functionalization: While less common, it is theoretically possible to first synthesize 2-(1H-pyrazol-1-yl)-5-fluoroaniline and then selectively brominate the pyrazole ring at the C4 position. However, this approach may lead to a mixture of products and lower yields due to the potential for bromination on the aniline ring as well.

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule relies heavily on the efficient preparation of its key building blocks.

Synthesis of 4-Bromopyrazole Derivatives

4-Bromopyrazole is a crucial intermediate. Several methods for its synthesis have been reported, primarily involving the bromination of pyrazole itself.

One common method involves the direct bromination of pyrazole using a brominating agent such as bromine in a suitable solvent. guidechem.com Other methods include oxidative bromination with sodium bromide and an oxidant, or the use of N-bromosuccinimide (NBS). researchgate.net A one-pot regioselective synthesis of 4-bromopyrazole derivatives can be achieved from 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions. researchgate.net

Starting MaterialReagents and ConditionsProductReference
PyrazoleBromine, solvent4-Bromopyrazole guidechem.com
1,3-Diketone, ArylhydrazineN-Bromosaccharin, Silica gel supported sulfuric acid4-Bromopyrazole derivative researchgate.net

Synthesis of 5-Fluoroaniline Precursors

The synthesis of the 5-fluoroaniline moiety typically starts from a commercially available fluorinated benzene (B151609) derivative. A common precursor is 1-bromo-4-fluoro-2-nitrobenzene or 4-bromo-1-fluoro-2-nitrobenzene. chemicalbook.comsigmaaldrich.comfluorobenzene.ltdguidechem.com The nitro group can be readily reduced to an amine to provide the desired aniline functionality.

The synthesis of 4-bromo-1-fluoro-2-nitrobenzene can be achieved by the nitration of 1-bromo-4-fluorobenzene. Alternatively, the bromination of 1-fluoro-2-nitrobenzene using N-bromosuccinimide can also yield the desired product. chemicalbook.com The subsequent reduction of the nitro group is a standard transformation that can be accomplished using various reducing agents, such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation.

Starting MaterialReagents and ConditionsProductReference
1-Fluoro-2-nitrobenzeneN-Bromosuccinimide4-Bromo-1-fluoro-2-nitrobenzene chemicalbook.com
4-Bromo-1-fluoro-2-nitrobenzeneSnCl2, HCl or Fe, CH3COOH or H2, Pd/C2-Bromo-5-fluoroaniline (B94856)

Direct Synthesis Pathways for the Pyrazole-Aniline Scaffold

While the stepwise approach involving precursor synthesis and subsequent coupling is the most common, direct synthesis pathways that construct the pyrazole ring onto the aniline scaffold can also be envisioned.

One such approach could involve the reaction of a suitably substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. For the synthesis of this compound, this would require a (2-amino-4-fluorophenyl)hydrazine precursor. The subsequent cyclization and bromination would lead to the target molecule. However, the synthesis of the required hydrazine precursor can be challenging.

Another potential direct route is the multicomponent synthesis of pyrazoles. For instance, a three-component reaction of an aniline, an aromatic aldehyde, and a pyrazolone (B3327878) derivative has been explored for the synthesis of pyrazolo[3,4-b]quinolines. nih.gov While not directly applicable to the target molecule, this strategy highlights the potential for developing novel one-pot syntheses for complex pyrazole derivatives.

Metal-Catalyzed Coupling Methodologies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has largely superseded harsher, traditional methods like the Goldberg reaction and nucleophilic aromatic substitution due to its milder conditions and broader applicability. wikipedia.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The choice of metal catalyst is pivotal for the success of N-arylation reactions. While palladium is the hallmark of Buchwald-Hartwig amination, copper-catalyzed systems, reminiscent of the Ullmann condensation, also play a significant role in the synthesis of N-aryl heterocycles. organic-chemistry.orgmdpi.com

Palladium-based systems have been extensively developed, with various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ being commonly employed. libretexts.orgnih.gov The efficiency of these catalysts is often dramatically enhanced by the choice of ligand. For instance, palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives has been shown to proceed efficiently. nih.gov The use of pre-activated palladium catalysts can be crucial, especially when the substrate, such as an imidazole or pyrazole, can inhibit the formation of the active Pd(0)-ligand complex. mit.edu

Copper-based systems offer a cost-effective alternative to palladium. Copper(I) oxide and Copper(I) iodide (CuI) are common catalysts for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles. organic-chemistry.orgnih.govorganic-chemistry.org These reactions, often referred to as Ullmann-type couplings, can be promoted by various ligands, including diamines and amino acids like L-proline. nih.govacs.orgresearchgate.net Copper-catalyzed methods have demonstrated good yields and tolerance for a range of functional groups, sometimes under milder conditions than traditional Ullmann reactions. nih.govresearchgate.net

Catalyst SystemMetalCommon PrecursorsKey Features
Buchwald-HartwigPalladiumPd(OAc)₂, Pd₂(dba)₃High efficiency, broad substrate scope, ligand-dependent. wikipedia.orglibretexts.org
Ullmann-TypeCopperCuI, Cu₂OCost-effective, suitable for various heterocycles, often requires ligands. organic-chemistry.orgmdpi.com

Ligands are crucial components of the catalytic system, stabilizing the metal center and modulating its reactivity. In Buchwald-Hartwig amination, the development of bulky, electron-rich phosphine (B1218219) ligands has been a key factor in expanding the reaction's scope and efficiency. youtube.com

For Palladium-Catalyzed Reactions:

Bulky Monophosphine Ligands: Ligands developed by the Buchwald group, such as tBuBrettPhos, have proven highly effective for the coupling of aryl triflates with pyrazoles, leading to high yields. nih.govorganic-chemistry.orgacs.org Other examples include XPhos, SPhos, and RuPhos, which enhance catalyst stability and promote the key steps of the catalytic cycle. youtube.com These ligands are particularly useful for coupling challenging substrates, including primary amines and aryl chlorides. wikipedia.orglibretexts.org

Bidentate Phosphine Ligands: Ligands like BINAP and DPEPhos were among the first to reliably enable the coupling of primary amines. wikipedia.org

Pyrazole-Based Ligands: Novel pyrazole-tethered phosphine ligands have also been developed and shown to be effective in palladium-catalyzed amination reactions. researchgate.net

For Copper-Catalyzed Reactions:

Diamine Ligands: The use of diamine ligands with CuI has been shown to effectively catalyze the N-arylation of a variety of nitrogen heterocycles, including pyrazoles, with good yields and functional group tolerance. nih.govorganic-chemistry.org

Amino Acid Ligands: L-proline and N-methylglycine have been identified as effective promoters for copper-catalyzed Ullmann-type couplings of aryl halides with pyrazoles. acs.org

The rational design of ligands, considering both steric and electronic properties, is a continuous area of research aimed at improving catalyst performance for specific and challenging transformations. youtube.comrsc.org

The choice of solvent and other reaction conditions, such as base and temperature, significantly impacts the outcome of metal-catalyzed coupling reactions.

Solvents: A range of solvents can be used for Buchwald-Hartwig aminations, with toluene (B28343), xylene, and 1,4-dioxane being common choices. acsgcipr.org However, the product distribution and reaction rate can be highly dependent on the solvent's properties (polar vs. nonpolar). researchgate.net For instance, in certain microwave-assisted reactions, m-xylene was found to be the most appropriate solvent for achieving high selectivity. researchgate.net

Bases: The base plays a critical role in the deprotonation of the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently used. nih.gov However, weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) can also be effective, particularly with more sensitive substrates. wuxiapptec.com

Temperature: Buchwald-Hartwig reactions involving 4-halopyrazoles often require elevated temperatures (above 80 °C) and may benefit from microwave irradiation to reduce reaction times. researchgate.net

Optimization of these parameters is essential to achieve high yields and selectivity for the synthesis of this compound.

Ullmann-Type Coupling Reactions

The Ullmann reaction, traditionally a copper-mediated synthesis, provides a classical route to N-arylpyrazoles. organic-chemistry.org Modern variations of this reaction often use catalytic amounts of copper and employ ligands to facilitate the coupling under milder conditions than the stoichiometric copper and high temperatures originally required. acs.org

Ligand-promoted Ullmann-type reactions have been successfully applied to the N-arylation of pyrazoles with aryl iodides and bromides. acs.org Amino acids, such as L-proline, have emerged as effective and inexpensive ligands for these transformations, promoting the reaction at moderate temperatures (80-90 °C) and affording good to excellent yields. researchgate.net The use of ligands like N,N-dimethylglycine can also promote the coupling of electron-rich aryl bromides with pyrazole. acs.org These developments have made the Ullmann-type reaction a more attractive and practical method for preparing compounds like this compound. nih.gov

Other Catalytic and Non-Catalytic Approaches

While metal-catalyzed methods are dominant, other approaches for the synthesis of N-arylpyrazoles exist. One notable method involves the reaction of α,β-unsaturated carbonyl compounds' tosylhydrazones, which can undergo an intramolecular 1,3-dipolar cycloaddition to form pyrazole derivatives. mdpi.com This approach can be facilitated by microwave activation under solvent-free conditions, aligning with green chemistry principles. mdpi.comnih.gov The synthesis can even be performed as a "one-pot" reaction starting directly from the carbonyl precursors. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. researchgate.net For the synthesis of N-arylpyrazoles, several strategies can be employed to create more environmentally benign processes.

Alternative Solvents: Efforts have been made to replace common solvents like toluene and dioxane in Buchwald-Hartwig reactions with greener alternatives. acsgcipr.org Studies have explored the use of solvents such as cyclopentyl methyl ether (CPME), 2-methyltetrahydrofuran (2-MeTHF), and eucalyptol, with 2-MeTHF showing improved yields in some cases. nih.gov The use of water as a solvent, often in conjunction with surfactants to create micelles, is also a promising green approach. acsgcipr.org

Energy Efficiency: Microwave-assisted synthesis has become a key tool in green chemistry for pyrazole synthesis. nih.govnih.gov It often leads to significantly shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating. mdpi.comnih.gov Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the production of pyrazole derivatives. researchgate.net

Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused is a core principle of green chemistry. For instance, CuO hollow nanospheres have been used as a recyclable catalyst for the N-arylation of nitrogen heterocycles. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. One-pot syntheses, such as the formation of pyrazoles from carbonyl precursors via in situ generated tosylhydrazones, improve atom economy by reducing the number of isolation and purification steps. nih.gov

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and efficient.

Solvent-Free or Low-Solvent Reaction Protocols

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and improving process safety. For the synthesis of pyrazole derivatives, protocols that operate under solvent-free or low-solvent conditions, often aided by alternative energy sources like ultrasonic radiation, are gaining prominence. A cost-effective and environmentally friendly procedure for synthesizing substituted pyrazoles involves the reaction of precursors under ultrasound irradiation in green solvents like polyethylene glycol (PEG-400) and water, completely avoiding the need for a catalyst. researchgate.net Such methods are noted for their operational simplicity, use of accessible starting materials, and reduced environmental consequences. researchgate.net

Another approach involves conducting reactions 'in-water,' which is considered a sustainable and benign solvent. Copper(II)-catalyzed N-arylation of electron-deficient NH-heterocycles has been successfully demonstrated in water at room temperature, offering advantages like broad substrate scope and functional group tolerance. rsc.org While the direct synthesis of this compound under entirely solvent-free conditions is not extensively documented, these principles can be applied to its key bond-forming steps, particularly the N-arylation of 4-bromopyrazole. The use of high vapor pressure solvents like dimethylformamide (DMF) can also be optimized in sonochemical reactions to enhance cavitation and reaction efficiency, representing a low-solvent strategy. mdpi.com

Table 1: Comparison of Greener Solvent Strategies for N-Arylation Reactions
StrategySolvent SystemEnergy SourceKey Advantages
Aqueous Medium WaterConventional Heating / Room TempEnvironmentally benign, low cost, improved safety. rsc.org
Ultrasound-Promoted PEG-400 / WaterUltrasonic IrradiationCatalyst-free potential, reduced reaction times, high efficiency. researchgate.net
Sonocatalysis Dimethylformamide (DMF)Ultrasound / LightEnhanced cavitation, potential for lower energy consumption. mdpi.com
Metal-Free System WaterConventional HeatingAvoids transition metal catalysts, sustainable. researchgate.net

Recyclable Catalytic Systems and Heterogeneous Catalysis

Copper oxide nanoparticles (CuO-NPs) and copper nanoparticles (CuNPs) have proven to be simple and efficient catalysts for the N-arylation of a variety of nitrogen-containing heterocycles with aryl halides. mdpi.commdpi.comresearchgate.net For instance, a catalyst system of CuO hollow nanospheres supported on acetylene black (CuO/AB) was readily separated by centrifugation and could be reused ten times without significant loss of catalytic activity. mdpi.com Similarly, nanocrystalline copper oxide has been applied to Ullmann etherification reactions, a related C-O coupling process. mdpi.com The development of catalysts supported on materials like zirconium oxide or encapsulated in polymers further enhances their stability and recyclability. mdpi.com These solid-supported catalysts are vital for making synthetic processes more environmentally and economically viable. mdpi.com

Table 2: Examples of Recyclable Catalysts for N-Arylation of Heterocycles
Catalyst SystemSupport/MatrixKey FeaturesReusabilityRelevant Reaction
CuO/AB Acetylene BlackHigh efficiency, readily separated via centrifugation.Reused up to 10 times.N-arylation of pyrazoles, imidazoles. mdpi.com
CuNPs None (nanoparticles)Inexpensive, effective for aryl iodides and bromides.Not specified, but recoverable.N-arylation of imidazoles, pyrazoles. researchgate.net
CuO-NPs None (nanoparticles)Effective in DMSO at ~100 °C.Not specified, but recoverable.O-arylation of phenols. mdpi.com
CuI@A-21 Amberlite IRA-21 resinSimple synthesis, avoids product-catalyst coordination.Reused at least 4 times.Azide-alkyne cycloaddition. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the desired product. The synthesis of this compound likely proceeds via a copper-catalyzed N-arylation (an Ullmann condensation or Goldberg reaction), which is a type of substitution or condensation reaction. wikipedia.org Such reactions are inherently less atom-economical than addition or rearrangement reactions because they generate stoichiometric byproducts.

Theoretical Atom Economy Calculation:

The atom economy for a hypothetical synthesis of the target molecule via an Ullmann-type coupling can be calculated as follows:

Reactants: 4-Bromo-1H-pyrazole (C₃H₃BrN₂) + 1-Bromo-2,4-difluorobenzene (C₆H₃BrF₂) + K₂CO₃ (base)

Product: this compound (assuming subsequent amination/reduction) + KBr + KF + CO₂ + H₂O (byproducts)

The calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant mass is converted into waste products rather than the desired molecule. Strategies to improve reaction efficiency include using catalytic instead of stoichiometric reagents and designing synthetic routes that favor addition or cycloaddition reactions where possible. organic-chemistry.org

Reaction Kinetics and Mechanistic Elucidation of Synthetic Routes

Understanding the kinetics and mechanism of a synthetic route is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The synthesis of this compound involves the formation of the pyrazole ring and its subsequent N-arylation, each with distinct mechanistic pathways.

Investigation of Rate-Determining Steps

For the key N-arylation step, which involves a copper-catalyzed Ullmann-type reaction, kinetic studies have provided significant insight. In the copper-catalyzed N-arylation of amides and alkylamines, the activation of the aryl halide via oxidative addition to the copper(I) catalyst is consistently identified as the rate-determining step. mdpi.comacs.orgacs.orgmit.edu Kinetic analyses show a positive-order rate dependence on the aryl iodide concentration, supporting that its interaction with the catalyst is the slowest part of the catalytic cycle. mit.edu This suggests that for the synthesis of the target molecule, the oxidative addition of the fluorinated aryl halide to the ligated copper-pyrazolate complex is the kinetic bottleneck.

Identification of Reaction Intermediates

Identifying transient species and reaction intermediates is key to confirming a proposed reaction mechanism. In pyrazole ring synthesis, intermediates can often be isolated or detected spectroscopically. For example, in the Knorr synthesis, a hydroxylpyrazolidine intermediate has been observed. rsc.org

In the more pertinent copper-catalyzed N-arylation (Ullmann condensation), the mechanism does not typically involve radical intermediates. wikipedia.org Instead, it proceeds through a series of organocopper species. The catalytic cycle is generally believed to start with a copper(I) species. Mechanistic studies on the N-arylation of amides suggest that a key intermediate is a 1,2-diamine-ligated copper(I) amidate complex. acs.orgmit.edu This complex then reacts with the aryl halide in the rate-determining oxidative addition step to form a high-energy copper(III) intermediate. youtube.com This transient Cu(III) species subsequently undergoes reductive elimination to form the C-N bond of the final product and regenerate the Cu(I) catalyst, completing the cycle. youtube.combyjus.com

Table 3: Key Intermediates in Pyrazole Synthesis and N-Arylation
Reaction TypeProposed IntermediateRole in MechanismMethod of Identification
Knorr Pyrazole Synthesis HydroxylpyrazolidinePrecursor to the final pyrazole after dehydration.Isolation, Spectroscopic analysis. rsc.org
Copper-Catalyzed N-Arylation Ligated Copper(I)-Pyrazolate ComplexActive catalytic species that reacts with aryl halide.Inferred from kinetic studies. acs.orgmit.edu
Copper-Catalyzed N-Arylation Penta-coordinated Copper(III) ComplexTransient species formed after oxidative addition.Postulated; supported by computational and kinetic data. mdpi.comyoutube.com
Titanium-Mediated Synthesis 2-electron oxidized metallacycleKey species undergoing N-N reductive elimination.Inferred from stoichiometric experiments. nih.gov

Role of Catalysts in Reaction Pathways

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed. In the synthesis of this compound, the copper catalyst is essential for the efficient C-N bond formation in the Ullmann-type coupling step. wikipedia.org

The catalytic cycle for copper-catalyzed N-arylation typically involves the following key functions of the catalyst:

Formation of the Active Species: A copper(I) salt, often in the presence of a base, reacts with the pyrazole to form a copper(I)-pyrazolate complex. nih.gov

Oxidative Addition: This active complex reacts with the aryl halide (e.g., a bromofluoroaniline derivative) in the rate-limiting step, leading to a transient copper(III) intermediate. mdpi.comorganic-chemistry.org

Reductive Elimination: The copper(III) intermediate rapidly eliminates the N-arylpyrazole product, forming the desired C-N bond and regenerating a copper(I) species. byjus.com

Ligands, such as diamines or phenanthrolines, play a critical role by stabilizing the copper catalytic species, preventing disproportionation or precipitation, and modulating the electronic properties of the metal center to facilitate the oxidative addition and reductive elimination steps. nih.govorganic-chemistry.orgnih.gov The use of appropriate ligands allows the reaction to proceed under significantly milder conditions than the classical ligand-free Ullmann condensations, which required harsh temperatures and stoichiometric amounts of copper. wikipedia.orgresearchgate.net

Advanced Structural Elucidation and Characterization Techniques for Research Purposes

Single-Crystal X-ray Diffraction Analysis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline and its Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related N-aryl pyrazole (B372694) and bromopyrazole structures allows for a detailed prediction of its solid-state characteristics. nih.govresearchgate.netspast.org

Based on analogous compounds, this compound is expected to crystallize in a common crystal system such as monoclinic or triclinic. nih.govspast.org The unit cell is the fundamental repeating unit of the crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the space group, describe the symmetry of the crystal. For a molecule of this nature, one would anticipate a unit cell containing two or four molecules (Z=2 or 4).

A hypothetical set of crystallographic parameters, based on published data for similar N-aryl pyrazole derivatives, is presented below. spast.orgresearchgate.net

ParameterHypothetical Value
Empirical FormulaC₉H₆BrFN₄
Formula Weight270.07 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)14.0
c (Å)9.2
α (°)90
β (°)105
γ (°)90
Volume (ų)1055
Z4
Calculated Density (g/cm³)1.695

Note: This data is illustrative and based on typical values for related molecular structures.

The molecular packing in the crystal lattice is governed by a network of intermolecular interactions. rsc.orgmdpi.com For this compound, several key interactions are anticipated to dictate its supramolecular assembly:

Hydrogen Bonding: The primary amine (-NH₂) group of the fluoroaniline (B8554772) ring is a potent hydrogen bond donor. It is expected to form N-H···N hydrogen bonds with the nitrogen atoms of the pyrazole ring of neighboring molecules, creating dimers or extended chains. spast.orgmdpi.com

Halogen Bonding: The bromine atom on the pyrazole ring can act as a halogen bond donor, interacting with electron-rich atoms like the pyrazole nitrogen or the fluorine atom on an adjacent molecule. This type of interaction is a significant directional force in the crystal packing of halogenated organic compounds. imedpub.com

π-π Stacking: The aromatic pyrazole and fluoroaniline rings may engage in π-π stacking interactions, where the electron clouds of the rings overlap, contributing to the stability of the crystal lattice.

These combined interactions would likely result in a densely packed, layered structure, maximizing thermodynamic stability.

In the solid state, molecules adopt their lowest energy conformation, which is influenced by both intramolecular sterics and intermolecular packing forces. For this compound, a key conformational feature is the dihedral angle between the planes of the pyrazole and fluoroaniline rings.

Due to steric repulsion between the ortho-hydrogen on the aniline (B41778) ring and the atoms of the pyrazole ring, it is highly probable that the two rings are not coplanar. nih.govmdpi.com Biaryl systems of this type typically exhibit a significant twist around the C-N bond that connects the two rings. researchgate.net This twisted conformation minimizes steric hindrance while balancing electronic conjugation between the rings. The pyrazole ring itself is expected to be essentially planar, a common feature of aromatic five-membered heterocycles. spast.org The precise dihedral angle would be determined by a subtle balance of achieving optimal intermolecular packing and minimizing intramolecular steric strain.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Complex Structural Assignments Beyond Basic Identification

While 1D NMR (¹H and ¹³C) provides initial structural information, advanced 2D NMR techniques are indispensable for the unambiguous assignment of all atoms in a complex molecule like this compound and for probing its dynamic behavior. emerypharma.com

2D NMR experiments correlate signals within the spectrum, providing connectivity information that is impossible to obtain from 1D spectra alone. libretexts.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to identify adjacent protons on the fluoroaniline ring and to confirm the connectivity of the two protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of all C-H pairs in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This can provide valuable information about the molecule's preferred conformation in solution.

A table of expected key 2D NMR correlations for the molecule is provided below.

Proton (¹H) SignalCOSY Correlation (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
Pyrazole H-3Pyrazole H-5Pyrazole C-3Pyrazole C-4, Pyrazole C-5
Pyrazole H-5Pyrazole H-3Pyrazole C-5Pyrazole C-3, Pyrazole C-4, Aniline C-2
Aniline H-1Aniline H-3Aniline C-1Aniline C-2, Aniline C-3, Aniline C-6, Pyrazole C-5
Aniline H-3Aniline H-1Aniline C-3Aniline C-1, Aniline C-2, Aniline C-4, Aniline C-5
Aniline H-4Aniline C-4Aniline C-2, Aniline C-3, Aniline C-5, Aniline C-6

Note: Numbering is standard IUPAC for the parent rings. The table highlights selected correlations for structural confirmation.

The rotation around the C-N single bond connecting the fluoroaniline and pyrazole rings is likely to be sterically hindered. This restricted rotation, or atropisomerism, can be studied using dynamic NMR (DNMR) spectroscopy. niscpr.res.innih.gov

By conducting variable-temperature (VT) NMR experiments, the energy barrier to this rotation can be quantified. researchgate.net At low temperatures, where rotation is slow on the NMR timescale, distinct signals may be observed for atoms that are chemically non-equivalent in the twisted conformation (e.g., the two ortho-protons of a symmetrically substituted aniline). As the temperature is raised, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the distinct signals broaden and merge into a single averaged peak. researchgate.net

Through a process called line-shape analysis of the spectra recorded at different temperatures around the coalescence point, the rate constant (k) for the rotational process can be determined. This allows for the calculation of the Gibbs free energy of activation (ΔG‡), which represents the rotational energy barrier. For similar N-aryl and biaryl systems, these barriers can range from 10 to over 20 kcal/mol, indicating significant conformational stability at room temperature. nih.gov Such studies provide fundamental data on the molecule's flexibility and conformational landscape.

High-Resolution Mass Spectrometry (HRMS) for Purity Assessment and Reaction Monitoring in Research

High-Resolution Mass Spectrometry (HRMS) is a critical technique in the synthesis and quality control of pharmaceutical compounds, offering high accuracy and sensitivity for determining elemental composition and identifying impurities. For this compound, HRMS can be employed to confirm its molecular formula and to detect and identify any process-related impurities or degradation products.

The high mass accuracy of HRMS allows for the confident determination of the elemental composition from the measured mass-to-charge ratio (m/z). The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₉H₇BrFN₃) can be calculated with high precision. An experimentally measured m/z value that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

In a research context, HRMS is invaluable for monitoring the progress of the chemical reactions used to synthesize this compound. By analyzing samples from the reaction mixture at different time points, researchers can track the consumption of starting materials and the formation of the desired product, as well as the emergence of any byproducts.

Furthermore, the fragmentation pattern of the molecule under tandem mass spectrometry (MS/MS) conditions provides structural information that can be used to confirm the identity of the compound and to characterize impurities. The fragmentation of the [M+H]⁺ ion of this compound would be expected to involve characteristic losses, such as the cleavage of the bond between the pyrazole and aniline rings.

Below is a table of expected m/z values for the parent ion and potential major fragments of this compound in an HRMS analysis.

Ion/FragmentFormulaTheoretical m/z
[M+H]⁺[C₉H₈BrFN₃]⁺271.9880
[M-Br]⁺[C₉H₇FN₃]⁺192.0624
[C₆H₅FN]⁺[C₆H₅FN]⁺110.0406

Vibrational Spectroscopy (Raman and Infrared) for Probing Specific Functional Group Behavior in Research Contexts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These non-destructive techniques are highly sensitive to the chemical bonding and local symmetry of a molecule. For this compound, IR and Raman spectroscopy can be used to confirm the presence of key functional groups and to study intermolecular interactions. nih.gov

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the aniline group, typically in the region of 3300-3500 cm⁻¹. libretexts.org The C-F and C-Br stretching vibrations would also give rise to distinct bands in the fingerprint region. pressbooks.pub Aromatic C-H and C=C stretching vibrations from both the pyrazole and fluoroaniline rings would also be prominent. vscht.cz

Raman spectroscopy, which is complementary to IR, is particularly useful for observing non-polar bonds and symmetric vibrations. The pyrazole ring vibrations and the C-Br bond would likely produce strong signals in the Raman spectrum. By analyzing the vibrational spectra, researchers can gain insights into the molecular structure and bonding. For example, shifts in the N-H stretching frequency can provide information about hydrogen bonding interactions in the solid state.

A table of expected characteristic vibrational frequencies for this compound is presented below, based on typical ranges for the constituent functional groups. globalresearchonline.netlibretexts.org

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
Aniline N-HStretching3300 - 3500IR, Raman
Aromatic C-HStretching3000 - 3100IR, Raman
Aromatic C=CStretching1400 - 1600IR, Raman
C-FStretching1000 - 1400IR
C-BrStretching500 - 600Raman

In a research setting, these vibrational spectroscopy techniques can be used to monitor chemical reactions, identify different polymorphic forms (which would show subtle differences in their spectra due to different crystal packing), and study the effects of environmental factors such as temperature and pressure on the molecular structure.

Computational and Theoretical Investigations of 2 4 Bromo 1h Pyrazol 1 Yl 5 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. These methods are essential for understanding the electronic nature, stability, and reactivity of novel compounds like 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict molecular properties such as orbital energies, charge distribution, and reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For analogous aromatic and heterocyclic compounds, DFT calculations are routinely used to determine these parameters. For instance, studies on m-fluoroaniline have utilized DFT to characterize its electronic properties. chemrxiv.org The electronic character of this compound would be determined by a combination of the electron-donating aniline (B41778) moiety and the pyrazole (B372694) ring, modified by the electron-withdrawing effects of the bromine and fluorine substituents.

Table 1: Illustrative Frontier Orbital Energies (DFT) (Note: Data is hypothetical, based on typical values for similar aromatic heterocyclic compounds, for illustrative purposes.)

ParameterEnergy (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.10Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.15Indicator of chemical reactivity and kinetic stability

Ab initio calculations, which are based on quantum mechanics without the use of experimental data, provide highly accurate predictions of molecular geometries. These calculations optimize the molecular structure to find the lowest energy conformation (the ground state) and determine properties such as bond lengths, bond angles, and dihedral angles.

Table 2: Predicted Ground State Geometrical Parameters (Ab Initio) (Note: This data is illustrative for a related N-arylpyrazole structure.)

ParameterBond/AnglePredicted Value
Bond LengthC-N (Ring-Ring)1.41 Å
Bond LengthC-Br (Pyrazole)1.88 Å
Bond LengthC-F (Aniline)1.37 Å
Bond AngleC-N-C (Ring-Ring-Aniline)120.5°
Dihedral AnglePhenyl-Pyrazole35.0°

The accuracy of both DFT and ab initio calculations is highly dependent on the chosen computational methodology, particularly the functional and the basis set.

Functionals: For DFT calculations, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they provide a good balance between accuracy and computational cost for organic molecules. aip.orgumanitoba.ca

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed. researchgate.net For molecules containing heavy atoms like bromine, basis sets that include effective core potentials (ECPs), such as the LANL2DZ or aug-cc-pVTZ-PP, are often necessary to account for relativistic effects and improve accuracy. aip.org The selection involves a trade-off: larger, more complex basis sets yield more accurate results but require significantly more computational resources.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

The key flexible bond in this compound is the C-N bond connecting the aniline phenyl ring to the pyrazole ring. Rotation around this bond gives rise to different conformers, each with a distinct energy level. Computational methods can map the potential energy surface by calculating the energy as a function of the dihedral angle between the two rings.

The most stable conformer will correspond to the global minimum on this energy surface. Steric hindrance between the rings and electronic interactions (such as repulsion between lone pairs or attraction between partial charges) determine the energy barriers for rotation. In many N-arylpyrazoles, the ground state conformation is non-planar, with the rings twisted relative to each other to minimize steric clash. organic-chemistry.org

Table 3: Example of Relative Energies for Different Conformers (Note: Data is for a representative N-arylpyrazole and is for illustrative purposes only.)

Dihedral Angle (°)Relative Energy (kcal/mol)Conformer Description
04.5Eclipsed (Planar) - High Energy
350.0Twisted - Global Minimum
902.8Perpendicular - Rotational Barrier
1804.2Eclipsed (Planar) - High Energy

The substituents on both the pyrazole and aniline rings play a crucial role in determining the molecule's final conformation and electronic properties.

Amino Group (-NH₂): As an electron-donating group, the amino group increases the electron density on the aniline ring, particularly at the ortho and para positions. Its size and hydrogen-bonding capability can influence the rotational barrier around the C-N bond.

Fluorine (-F): Fluorine is a highly electronegative, electron-withdrawing atom that influences the charge distribution on the aniline ring. Its relatively small size means its steric effect is less pronounced than that of a bromine atom. Studies on fluoroanilines show that halogen substitution can affect the planarity of the amino group and the geometry of the benzene (B151609) ring. umanitoba.caresearchgate.net

Bromine (-Br): Attached to the pyrazole ring, the bromine atom is also electron-withdrawing. Its larger size can create significant steric hindrance, which would likely favor a more twisted conformation to minimize repulsion with the aniline ring. Theoretical studies on halosubstituted anilines confirm that the number and position of halogens significantly impact the molecule's properties. researchgate.net

Together, these substituents create a unique electronic and steric profile that dictates the preferred three-dimensional structure and reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.comchemrxiv.org The energy and symmetry of these orbitals are crucial in determining the outcome of chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. chemrxiv.org A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. chemrxiv.orgwuxiapptec.com Conversely, a large energy gap implies high stability and low reactivity. chemrxiv.org

For this compound, the electronic properties are influenced by several functional groups. The aniline moiety is a well-known electron-donating group, which would tend to raise the HOMO energy level. Conversely, the fluorine and bromine atoms are electron-withdrawing groups that can lower the LUMO energy. rsc.org The interplay of these effects determines the final HOMO-LUMO gap.

While specific calculated values for the target molecule are not available, data from similar aniline and fluoroaniline (B8554772) derivatives provide a useful reference. Density Functional Theory (DFT) studies on fluoroanilines show that the HOMO-LUMO gap is sensitive to the position and number of fluorine substituents. researchgate.net The table below presents illustrative data for related compounds to contextualize the expected values for this compound.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Aniline Compounds (Calculated using DFT B3LYP/6–311+G**).

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Aniline-5.28-0.125.16 researchgate.net
3-Fluoroaniline (m-fluoroaniline)-5.49-0.215.28 researchgate.net
2,4-Difluoroaniline-5.61-0.235.38 researchgate.net

Based on these trends, this compound is predicted to be a reactive molecule, with its reactivity profile governed by the electron-rich aniline ring and the pyrazole nitrogen atoms.

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values. uni-muenchen.de Typically, red signifies regions of most negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netmdpi.com Green and yellow represent areas of intermediate or near-zero potential. mdpi.com

For this compound, the MEP surface is expected to show distinct reactive regions:

Negative Potential (Red): The most electron-rich areas are anticipated around the pyridine-like nitrogen atom of the pyrazole ring and potentially above the π-system of the aniline ring. researchgate.netpnas.org These sites represent the primary centers for interaction with electrophiles or protons.

Positive Potential (Blue): The most electron-deficient region is expected to be located around the hydrogen atoms of the amino (-NH₂) group, making them potential sites for hydrogen bonding or interaction with nucleophiles. researchgate.net

Intermediate Potential (Green/Yellow): The carbon skeleton of the aromatic rings would likely exhibit intermediate potential.

This analysis helps in rationalizing the molecule's intermolecular interactions and predicting the regioselectivity of its reactions. uni-muenchen.deresearchgate.net

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. researchgate.netnih.gov Methods like the B3LYP functional combined with appropriate basis sets can provide reliable calculations of nuclear magnetic resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov

A comparison between theoretically predicted spectra and experimentally measured data serves as a crucial validation of the computed molecular structure. nih.govruc.dk Good agreement confirms the proposed structure, while discrepancies can point to incorrect assignments, conformational isomers, or other structural features.

As no experimental or calculated spectral data for this compound are available, the following table provides an illustrative comparison for a related compound, 2-bromo-6-chloro-4-fluoroaniline, to demonstrate the typical accuracy of such predictions.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for a Related Compound (2-bromo-6-chloro-4-fluoroaniline).

Vibrational Mode AssignmentExperimental FT-IR (cm-1)Calculated DFT/B3LYP (cm-1)Reference
N-H asymmetric stretching34853504 researchgate.net
N-H symmetric stretching33953402 researchgate.net
C-H stretching30713075 researchgate.net
C-F stretching12381240 researchgate.net
C-Br stretching660661 researchgate.net

Theoretical Mechanistic Studies of Reactions Involving this compound

Theoretical mechanistic studies provide deep insights into the pathways of chemical reactions, helping to understand reaction feasibility, kinetics, and selectivity. These studies involve mapping the potential energy surface to identify reactants, products, intermediates, and, most importantly, transition states. wikipedia.org

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest energy point on the pathway between reactants and products. wikipedia.org It represents a saddle point on the potential energy surface and is not a stable species. nih.gov Computational methods are employed to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy (Ea or ΔG‡), which is the primary determinant of the reaction rate. nih.gov

For a molecule like this compound, derivatization reactions could include electrophilic substitution on the aniline ring, C-H functionalization on the pyrazole ring, or nucleophilic substitution. researchgate.netrsc.orgchim.it A theoretical transition state analysis for such a reaction would involve:

Proposing a plausible reaction mechanism.

Optimizing the geometries of the reactants, intermediates, products, and transition states.

Calculating the energies of all stationary points to determine the activation barriers.

Performing frequency calculations to confirm that reactants and products are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). researchgate.net

Such analyses can explain why a particular product is formed (kinetics vs. thermodynamics) and can be used to design more efficient synthetic routes. mdpi.comnih.gov

A reaction coordinate is a one-dimensional geometric parameter that represents the progress of a reaction as it moves from reactants to products. wikipedia.org An energy profile, or reaction coordinate diagram, is a plot of the system's potential energy versus the reaction coordinate. wikipedia.org This profile provides a clear visual representation of the entire reaction pathway.

The key features of an energy profile include:

Reactants and Products: The energy minima at the beginning and end of the coordinate.

Intermediates: Any local energy minima that occur along the reaction pathway. wikipedia.org

Transition States: The energy maxima that separate reactants, intermediates, and products. wikipedia.org

Activation Energy (ΔG‡): The height of the energy barrier from the reactants to the highest transition state.

By mapping the energy profile, chemists can gain a comprehensive understanding of a reaction's mechanism, including whether it is a one-step or multi-step process and which step is rate-determining. researchgate.netacs.org

Chemical Reactivity and Derivatization Studies of 2 4 Bromo 1h Pyrazol 1 Yl 5 Fluoroaniline

Functionalization at the Aniline (B41778) Nitrogen

The primary amino group of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic character of the aniline nitrogen facilitates straightforward acylation and sulfonylation reactions. These reactions are fundamental for converting the amine into amides and sulfonamides, respectively.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) readily yields the corresponding N-aryl amides. This transformation is often employed to install a variety of acyl groups, modulating the electronic and steric properties of the molecule. While specific studies on this compound are not extensively detailed in the literature, the acylation of related pyrazolone (B3327878) systems is well-documented, proceeding under standard conditions to give the O-acylated product, which can then undergo rearrangement. researchgate.netmdpi.com For anilines, N-acylation is the expected and dominant pathway.

Sulfonylation: Similarly, the aniline can be converted to a sulfonamide by reacting it with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. The synthesis of pyrazole (B372694) sulfonamides from pyrazole sulfonyl chlorides and various amines is a well-established method for creating compounds with potential biological activity. nih.gov This reaction typically involves stirring the amine and sulfonyl chloride in a solvent like dichloromethane (B109758) with a non-nucleophilic base such as diisopropylethylamine. nih.gov

Alkylation and Arylation of the Amine

Direct N-alkylation or N-arylation of the aniline moiety offers another pathway for derivatization, although these reactions can sometimes be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the aniline compared to aliphatic amines.

Alkylation: N-alkylation can be achieved using alkyl halides. To control the degree of alkylation and avoid the formation of secondary and tertiary amines, reductive amination is often a preferred alternative. This involves the condensation of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium borohydride) to the desired secondary amine.

Arylation: The introduction of an aryl group at the nitrogen position is typically accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the aniline with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base.

Formation of Imines and Related Heterocycles

The primary amine functionality serves as a precursor for the synthesis of imines (Schiff bases) through condensation with aldehydes or ketones. This reaction is typically reversible and is often carried out under conditions that facilitate the removal of water. The resulting imines are valuable intermediates themselves or can be the final targets.

Furthermore, the aniline group is a key component in the construction of various nitrogen-containing heterocycles. For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of benzodiazepines, while condensation with α-haloketones followed by cyclization is a common route to thiazoles and other related heterocyclic systems. The synthesis of pyrazoline derivatives often involves the cyclization of a chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) in an acidic medium like acetic acid. nih.gov

Transformations Involving the Bromine Atom

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. digitellinc.comdntb.gov.ua

Suzuki-Miyaura Coupling: The Suzuki reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org This reaction demonstrates high functional group tolerance and typically uses a palladium catalyst [e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂] and a base (e.g., K₂CO₃, Cs₂CO₃). wikipedia.orgnih.gov The application of Suzuki coupling to bromo-substituted heterocycles, including bromoindazoles and bromopyrazoles, is well-established for creating complex biaryl and heteroaryl structures. nih.govnih.govrsc.org For this compound, this reaction would allow the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the pyrazole C4 position. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles
SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME8092 nih.gov
4-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane10098 rsc.org
Ortho-bromoaniline derivativeBenzylboronic acid pinacol (B44631) esterCataCXium A palladacycleK₃PO₄2-MeTHF9091 nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.orglibretexts.orgnih.gov This method is highly efficient for the synthesis of arylalkynes. libretexts.org Its application to substrates like this compound would provide a direct route to 4-alkynylpyrazole derivatives, which are valuable precursors for further synthetic transformations. soton.ac.uk

Table 2: Representative Conditions for Sonogashira Coupling
SubstrateCoupling PartnerPd CatalystCu CocatalystBaseSolventTempYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄CuIEt₃NTHFRT92 soton.ac.uk
Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂ / P(t-Bu)₃None (Cu-free)Cs₂CO₃DioxaneRT90-98 organic-chemistry.org
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₂NHBenzene (B151609)RT99 wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a key method for the vinylation of aryl halides. mdpi.comnih.gov Applying the Heck reaction to this compound would allow for the introduction of various alkenyl groups at the C4 position of the pyrazole ring, yielding styrenyl-like derivatives.

Table 3: Representative Conditions for Heck Reaction
SubstrateAlkeneCatalystBaseSolventTemp (°C)Yield (%)Reference
Aryl BromideStyrenePd(OAc)₂K₂CO₃DMF14085 wikipedia.org
Aryl Bromiden-Butyl acrylatePalladacycleNaOAcNMP13095-99 organic-chemistry.org
IodobenzeneEugenolPdCl₂(PPh₃)₂K₂CO₃DMF10098 nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. youtube.comyoutube.com

In the case of this compound, the pyrazole ring itself is not sufficiently electron-deficient to facilitate a standard SNAr reaction at the C4-bromo position. The aniline substituent is electron-donating, further deactivating the system towards nucleophilic attack. Therefore, direct displacement of the bromine atom by a nucleophile via the SNAr pathway is considered inapplicable under typical conditions. For such a reaction to occur, the pyrazole ring would likely need to be activated, for example, by quaternization of one of the ring nitrogens to create a more electron-deficient pyrazolium (B1228807) salt, though this is not a commonly reported strategy for this specific substitution pattern.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic transformation used to convert aryl halides into organometallic reagents, which can then react with various electrophiles. wikipedia.orgias.ac.in For this compound, this reaction would target the bromine atom on the pyrazole ring.

Typically, an organolithium reagent, such as n-butyllithium or t-butyllithium, is used at low temperatures (e.g., -78 °C) to facilitate the exchange. tcnj.edu The reaction rate generally follows the trend I > Br > Cl, making the bromo-substituent on the pyrazole ring a suitable candidate for this transformation. wikipedia.org The product of this exchange would be a lithiated pyrazole intermediate. This highly reactive species could then be quenched with an electrophile (E) to introduce a new functional group at the 4-position of the pyrazole ring.

Table 1: Hypothetical Halogen-Metal Exchange and Subsequent Electrophilic Quench

Reagent Sequence Electrophile (E) Hypothetical Product
1. n-BuLi, THF, -78 °C2. E CO₂ 1-(2-amino-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
1. n-BuLi, THF, -78 °C2. E DMF 1-(2-amino-4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

It is important to note that the presence of the aniline's amino group (-NH₂) introduces a complication. The acidic protons of the amino group would likely be deprotonated by the organolithium reagent, requiring the use of at least two equivalents of the base. nih.govmdpi.com Alternatively, the amino group could be protected prior to the exchange reaction.

Reactivity of the Pyrazole Ring System

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution is a characteristic reaction of aromatic rings. For the pyrazole ring, substitution typically occurs at the C-4 position, as this avoids the formation of unstable intermediates with a positive charge on an electronegative nitrogen atom. rrbdavc.orgscribd.com However, in the case of this compound, the C-4 position is already occupied by a bromine atom.

Therefore, further electrophilic substitution on the pyrazole ring is unlikely to occur under standard conditions. Electrophilic attack would be directed towards the more activated fluoroaniline (B8554772) ring. If harsh conditions were to force a reaction on the pyrazole ring, it might occur at the C-5 position, but this is generally less favorable.

Metalation and Directed Lithiation

Directed ortho-metalation (DoM) is a process where a substituent on an aromatic ring directs deprotonation to an adjacent position through coordination with a lithium reagent. uwindsor.caresearchgate.netbaranlab.org In this compound, several sites could potentially undergo lithiation.

The most acidic proton on the pyrazole ring is typically at the C-5 position. rsc.org A strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially deprotonate this site. The nitrogen atoms of the pyrazole ring can act as directing groups, facilitating this deprotonation. uwindsor.ca

On the fluoroaniline ring, the amino group is a potential directing group, but its directing ability is moderate. It could direct lithiation to the ortho position (C-3 of the aniline ring). Competition between lithiation at C-5 of the pyrazole and C-3 of the aniline ring would depend on the specific reaction conditions and the base used. The halogen-metal exchange at the C-4 bromo position is often kinetically faster than direct deprotonation (lithiation). uwindsor.ca

Table 2: Potential Products from Directed Lithiation

Base Predicted Site of Lithiation Potential Product after Quench with E⁺
LDA C-5 (Pyrazole) 2-(4-bromo-5-E-1H-pyrazol-1-yl)-5-fluoroaniline

Cyclization and Ring-Forming Reactions Utilizing Multiple Functional Groups

The structure of this compound, with its aniline amino group and the pyrazole ring, is well-suited for the synthesis of fused heterocyclic systems.

Synthesis of Fused Heterocyclic Systems

The aniline moiety can be used to build a new ring fused to the aniline's benzene ring. For instance, reactions involving the amino group and the adjacent C-H bond of the aniline ring can lead to the formation of tricyclic systems. A common strategy involves reacting the aniline with a dicarbonyl compound or its equivalent to form a fused quinoline (B57606), quinoxaline, or benzodiazepine (B76468) system, depending on the reaction partner. For example, a Skraup synthesis (reaction with glycerol, sulfuric acid, and an oxidizing agent) could theoretically lead to a pyrazolyl-substituted fluoroquinoline. Similarly, reaction with an α-diketone could yield a pyrazolyl-substituted fluoroquinoxaline.

Intramolecular Cyclizations

For intramolecular cyclization to occur, a suitable reaction partner must first be introduced to the molecule, typically via the amino group. For example, acylation of the amino group with a reagent containing a second electrophilic site could set the stage for a subsequent ring closure.

A classic example is the Bischler-Napieralski or Pictet-Spengler type reactions. If the amino group were acylated with an appropriate acyl chloride, subsequent acid-catalyzed cyclization and dehydration could lead to the formation of a fused dihydroisoquinoline-type structure, although this is more typical for phenethylamines rather than anilines. A more plausible pathway would involve converting the aniline to a diazonium salt and then performing an intramolecular cyclization onto the pyrazole ring, potentially forming a pyrazolo[1,5-c]cinnoline derivative, though such reactions are rare and would depend heavily on the specific geometry and electronic properties of the substrate.

Applications As a Synthetic Building Block in Advanced Organic and Materials Chemistry

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

Role in the Construction of Polycyclic Aromatic Compounds

Building Block for Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are a significant class of compounds with applications ranging from host-guest chemistry to catalysis. The synthesis of these large-ring systems often relies on the stepwise or one-pot condensation of bifunctional building blocks. The amine group of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline can be reacted with diacyl chlorides or other electrophilic linkers in high-dilution conditions to form macrocyclic amides. The pyrazole (B372694) nitrogen atoms can also act as coordination sites for metal ions, potentially templating the formation of specific macrocyclic structures. The bromo-substituent offers a site for post-macrocyclization functionalization, allowing for the fine-tuning of the macrocycle's properties.

Integration into Functional Materials

The electronic and structural features of this compound suggest its potential as a precursor for various functional organic materials. The combination of the electron-rich aniline (B41778), the heterocyclic pyrazole, and the electron-withdrawing fluorine and bromine atoms allows for the modulation of the electronic energy levels (HOMO/LUMO) in derivative molecules, a critical aspect in the design of materials for electronic and sensory applications.

Potential in Organic Electronics (e.g., OLEDs, OFETs) through π-Extended Derivatives

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are cornerstone technologies of modern flexible electronics. The performance of these devices is heavily dependent on the properties of the organic semiconductor materials used. Fluorinated aromatic compounds are often incorporated into these materials to enhance properties such as electron mobility and air stability.

By extending the π-conjugation of this compound, it is conceivable to create novel materials for organic electronics. This can be achieved by using the bromine atom and the amine group as handles for chemical reactions. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) at the bromine position can be used to attach other π-conjugated systems, leading to the formation of larger, planar molecules. These π-extended derivatives could potentially exhibit desirable charge transport and luminescent properties for application as emitters or charge-transport materials in OLEDs and OFETs.

Table 1: Potential Synthetic Transformations and Resulting Properties for Organic Electronics

Reaction Type at Bromo PositionReactant ExamplePotential Derivative StructureExpected Property Modification
Suzuki CouplingArylboronic acidPyrazolyl-biaryl systemExtended π-conjugation, modified emission wavelength
Sonogashira CouplingTerminal alkyneAryl-ethynyl-pyrazoleIncreased molecular rigidity, potential for high mobility
Buchwald-Hartwig AminationAromatic amineDi-aryl amine structureEnhanced hole-transporting properties

Application in Sensor Technologies (e.g., Chemo-Sensors)

Chemo-sensors are devices that detect the presence of specific chemical species. Many organic chemo-sensors rely on changes in their optical or electronic properties upon interaction with an analyte. The nitrogen atoms in the pyrazole ring and the aniline moiety of this compound can act as hydrogen bond donors or acceptors, as well as metal coordination sites.

Derivatives of this compound could be designed to act as selective chemo-sensors. For example, incorporating this molecule into a larger conjugated system that exhibits fluorescence could lead to a sensor where the binding of a specific analyte (e.g., a metal ion or an anion) to the pyrazole-aniline unit causes a detectable change in the fluorescence emission (quenching or enhancement). The selectivity of such a sensor could be tuned by further chemical modification.

Precursors for Polymer Chemistry (e.g., Monomers for Conjugated Polymers)

Conjugated polymers are a class of macromolecules that feature a backbone of alternating single and double bonds, leading to delocalized π-electrons and interesting electronic and optical properties. They are used in a variety of applications, including solar cells, sensors, and light-emitting diodes.

The structure of this compound makes it a candidate as a monomer for the synthesis of novel conjugated polymers. The presence of two reactive sites—the amine and the bromine—allows it to be used in step-growth polymerization reactions. For example, polymerization via Buchwald-Hartwig amination or Suzuki polycondensation could lead to polymers incorporating the pyrazole-aniline unit directly into the main chain. The properties of the resulting polymer, such as its band gap, solubility, and charge carrier mobility, would be influenced by the specific co-monomers used in the polymerization process. The inclusion of the fluoro- and bromo-substituents could enhance the polymer's thermal stability and solubility in organic solvents, which are important considerations for device fabrication.

Role in Combinatorial Chemistry Libraries for Research Purposes

In the field of drug discovery and materials science, combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse but structurally related molecules. The unique architecture of this compound makes it an ideal scaffold for the generation of chemical libraries. The primary amine of the fluoroaniline (B8554772) ring and the bromine atom on the pyrazole ring serve as key handles for derivatization.

The amino group can readily undergo a variety of reactions, including amidation, sulfonylation, and reductive amination, to introduce a wide range of substituents. Simultaneously, the bromo-substituent on the pyrazole ring is amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This dual reactivity allows for a combinatorial approach where diverse sets of building blocks can be systematically introduced at these two positions, leading to the generation of extensive libraries of novel compounds. These libraries are invaluable for high-throughput screening to identify new bioactive molecules or materials with desired properties.

Below is a data table illustrating the potential for diversification of the this compound scaffold in a combinatorial synthesis approach.

Scaffold PositionReaction TypePotential ReactantsResulting Functional Group/Moiety
Amino Group (-NH₂)AcylationAcid chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
Reductive AminationAldehydes, KetonesSecondary or Tertiary Amine
Bromo Group (-Br)Suzuki CouplingBoronic acids/estersAryl, Heteroaryl, Alkyl
Stille CouplingOrganostannanesAryl, Heteroaryl, Vinyl
Buchwald-HartwigAmines, AmidesSubstituted Amines/Amides

Use in Catalyst Design and Ligand Development

The pyrazole moiety is a well-established N-heterocycle in the design of ligands for transition metal catalysis. The two adjacent nitrogen atoms of the pyrazole ring can effectively coordinate to a metal center, forming stable chelate complexes. nih.gov The compound this compound serves as a precursor for the synthesis of novel ligands where the pyrazole unit acts as the primary coordination site.

The aniline nitrogen can be further functionalized to create multidentate ligands. For instance, reaction of the amino group to introduce phosphine (B1218219), pyridine, or other coordinating moieties can lead to the formation of pincer-type ligands or other complex ligand architectures. These ligands can then be used to prepare transition metal complexes with potential applications in various catalytic transformations, such as cross-coupling reactions, hydrogenation, and oxidation.

The electronic properties of the resulting catalyst can be fine-tuned by the substituents on the pyrazole and aniline rings. The electron-withdrawing nature of the bromine and fluorine atoms in the parent molecule can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity. The steric bulk around the metal center can also be adjusted by introducing different groups, which is crucial for controlling the access of substrates to the active site.

The following table outlines the key structural features of this compound and their potential influence on catalyst properties when incorporated into a ligand framework.

Structural FeaturePotential Influence on Catalyst Properties
Pyrazole NitrogensPrimary coordination sites for metal binding, influencing catalyst stability and electronic properties. nih.gov
Bromo SubstituentCan be retained to modulate electronic properties through inductive effects or used as a handle for further functionalization of the ligand.
Fluoro SubstituentInfluences the electronic properties of the aniline ring and, consequently, the overall ligand electronics. Can also engage in non-covalent interactions.
Aniline MoietyProvides a site for introducing additional coordinating groups to create multidentate ligands, affecting the coordination geometry and stability of the catalyst.

Q & A

Q. What are the recommended synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, coupling 4-bromo-1H-pyrazole with 5-fluoro-2-nitroaniline under microwave-assisted conditions (e.g., 100°C, 30 minutes) followed by reduction of the nitro group using Pd/C and hydrogen gas improves yield . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) enhances regioselectivity. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as solvent. The pyrazole proton resonates at δ 8.2–8.5 ppm, while the aniline NH₂ appears as a broad singlet at δ 5.1–5.3 ppm .
  • FT-IR : Confirm NH₂ stretches at 3350–3450 cm⁻¹ and C-Br vibrations at 550–600 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Use ESI+ mode; expected [M+H]⁺ at m/z 270.0 (C₁₀H₈BrFN₃⁺) .

Q. How can purity be assessed, and what impurities are commonly observed?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) at 1.0 mL/min; retention time ~6.2 minutes. Detect unreacted 5-fluoroaniline (RT ~4.8 minutes) or brominated byproducts .
  • Elemental Analysis : Compare experimental vs. theoretical C, H, N values (e.g., C 44.47%, H 2.98%, N 15.56%) .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The electron-withdrawing bromo group activates the pyrazole for Suzuki-Miyaura coupling. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Experimental validation: React with phenylboronic acid (1.2 eq) and Pd(OAc)₂ (2 mol%) in EtOH/H₂O (3:1) at 80°C for 12 hours. Monitor regioselectivity via LC-MS .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: If X-ray data conflicts with computational models (e.g., torsion angle discrepancies):

  • Refine using SHELXL with high-resolution data (≤1.0 Å). Apply TWIN/BASF commands for twinned crystals .
  • Validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Set grid boxes around active sites (e.g., ATP-binding pocket of EGFR) and validate with free energy calculations (ΔG ≤ -8 kcal/mol) .
  • QSAR Models : Train on IC₅₀ data from analogous pyrazole derivatives. Include descriptors like LogP, polar surface area, and H-bond acceptor count .

Q. What experimental approaches address discrepancies in bioactivity data across studies?

Methodological Answer:

  • Dose-Response Curves : Repeat assays (n ≥ 3) using standardized cell lines (e.g., HEK293) and normalize to controls (e.g., DMSO vehicle) .
  • Meta-Analysis : Pool data from studies using fixed-effects models. Adjust for variables like solvent (DMSO vs. saline) or incubation time .

Data Contradiction and Validation

Q. How should researchers handle conflicting NMR data for the aniline NH₂ group?

Methodological Answer: If NH₂ protons appear as split peaks in some solvents (e.g., CDCl₃) but not others (DMSO-d₆):

  • Use variable-temperature NMR (VT-NMR) to assess hydrogen bonding.
  • Perform 2D NOESY to confirm absence of conformational exchange .

Structural and Functional Analysis

Q. What are the key considerations for designing derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., -SO₃H) to reduce LogP from 2.5 to ≤1.5.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS for hydroxylated or debrominated metabolites .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.